molecular formula C9H14N2S B193620 4-Propylthio-1,2-phenylenediamine CAS No. 66608-52-4

4-Propylthio-1,2-phenylenediamine

Cat. No.: B193620
CAS No.: 66608-52-4
M. Wt: 182.29 g/mol
InChI Key: YXXYBJDTATZCOJ-UHFFFAOYSA-N
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Description

4-Propylthio-1,2-phenylenediamine is an organic compound with the molecular formula C9H14N2S. It is a derivative of phenylenediamine, where a propylthio group is attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drug albendazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylthio-1,2-phenylenediamine is typically synthesized from 2-nitro-4-propylthio phenylamine. The reduction of this precursor is carried out using nickel aluminum alloy and an aqueous solution of ammonium chloride under heating conditions . Another method involves the reduction of 2-nitro-5-propylthio phenylamine using magnesium metal and ammonium sulfate in an alcohol-water mixed solution .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Propylthio-1,2-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Nickel aluminum alloy, magnesium metal.

    Substitution Reagents: Halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

4-Propylthio-1,2-phenylenediamine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a key intermediate in the synthesis of albendazole, an important anthelmintic drug.

    Industry: The compound is used in the production of dyes and pigments.

Comparison with Similar Compounds

Uniqueness: 4-Propylthio-1,2-phenylenediamine is unique due to the presence of the propylthio group, which imparts distinct chemical properties and enhances its utility in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-propylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXYBJDTATZCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388504
Record name 4-(Propylsulfanyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66608-52-4
Record name 4-(Propylsulfanyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Propylthio-1,2-phenylenediamine in the synthesis of the target compounds?

A1: this compound (3) acts as a crucial building block in the synthesis of 2-alkylcarbamato/thiocarbamato-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxides (4a–J) []. It undergoes a cyclization reaction with dichlorophosphoryl carbamates/thiocarbamates (2a–J), which are formed by reacting isocyanatophosphoryl dichloride (1) with various alcohols/thiols. This reaction leads to the formation of the target benzodiazaphosphole 2-oxide derivatives.

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